Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

Catalog No.
S13808445
CAS No.
24451-12-5
M.F
C12H15NO5
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

CAS Number

24451-12-5

Product Name

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate

IUPAC Name

ethyl 2-(2,4-dimethoxyanilino)-2-oxoacetate

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-6-5-8(16-2)7-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

ABFFZVWSVYADIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC

Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate is an organic compound characterized by a molecular formula of C12H15NO5. This compound features an ethyl ester group, a dimethoxy-substituted phenyl group, and an amino group attached to an oxoacetate moiety. The presence of these functional groups contributes to its potential reactivity and biological activity, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

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  • Biology: The compound is investigated for its antimicrobial and anti-inflammatory properties.
  • Medicine: It is explored for potential therapeutic applications, particularly in drug development.
  • Industry: Utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds.
  • Research indicates that Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate exhibits notable biological activities. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes and receptors. The dimethoxy groups enhance its binding affinity towards certain biological targets, potentially leading to enzyme inhibition or modulation of receptor activity. This makes it valuable in pharmacological studies aimed at discovering new therapeutic agents.

    The synthesis of Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate typically involves the following steps:

    • Starting Materials: The reaction begins with 2,4-dimethoxyphenethylamine and ethyl oxalyl chloride.
    • Reaction Conditions: The synthesis is generally conducted in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures (0-5°C) to control the reaction rate.
    • Formation of Intermediate: An intermediate compound is formed during the reaction, which is then esterified to yield the final product.
    • Purification: Techniques such as recrystallization and chromatography are employed to purify the compound.

    This method highlights the importance of controlling reaction conditions to optimize yield and purity.

    Studies on Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate have focused on its interactions with various biological targets. Understanding these interactions is crucial for developing potential therapeutic applications. Research indicates that the compound may modulate enzyme activity or receptor interactions, which could lead to significant pharmacological effects.

    Several compounds share structural similarities with Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate. Here are some comparable compounds:

    Compound NameMolecular FormulaKey Features
    Ethyl 2-(4-methoxyphenyl)amino-2-oxoacetateC12H15NO4Contains methoxy instead of dimethoxy groups
    Ethyl (3,4-dimethoxyphenyl)aminoacetateC12H15NO5Lacks chlorine substitution
    Ethyl (4-chloro-3-methoxyphenyl)aminoacetateC12H14ClNO4Different methoxy positioning on the phenyl ring

    The unique combination of functional groups in Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate distinguishes it from these similar compounds. This specific substitution pattern enhances its biological activity and interaction potential, making it particularly interesting for research in medicinal chemistry.

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    253.09502258 g/mol

    Monoisotopic Mass

    253.09502258 g/mol

    Heavy Atom Count

    18

    Dates

    Last modified: 08-10-2024

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